molecular formula C24H22N4O3 B2467520 (E)-1-(3-methoxyphenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 941895-74-5

(E)-1-(3-methoxyphenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No.: B2467520
CAS No.: 941895-74-5
M. Wt: 414.465
InChI Key: KZYWQBDXIUUSMI-HPNDGRJYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(3-methoxyphenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a novel synthetic small-molecule candidate developed for fundamental cancer research, specifically targeting angiogenic pathways. This compound is designed as a quinazolin-4(1H)-one/urea hybrid, a structural class known for its potent inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase activity . The inhibition of VEGFR-2 is a validated anti-angiogenic strategy, as this receptor is a primary regulator of endothelial cell proliferation, migration, and the formation of new blood vessels essential for tumor growth and metastasis . In this scaffold, the quinazolin-4(1H)-one moiety is postulated to act as a hinge-binding motif, competitively occupying the ATP-binding pocket of the VEGFR-2 enzyme. The critical urea linker serves as a hydrogen bond donor-acceptor, facilitating key interactions with the DFG motif of the receptor, particularly with residues Asp1046 and Glu885, which are essential for high-affinity binding and inhibitory activity . Preclinical studies on structurally analogous compounds have demonstrated that this pharmacophore model yields potent agents capable of suppressing enzyme function and inducing apoptosis and cell cycle arrest (e.g., G1/S or G2/M phase) in various human cancer cell lines . Researchers can utilize this compound as a chemical tool to further elucidate the role of VEGFR-2 signaling in tumor angiogenesis, to investigate mechanisms of resistance to anti-angiogenic therapy, and to explore synergistic effects in combination with other cytotoxic agents.

Properties

CAS No.

941895-74-5

Molecular Formula

C24H22N4O3

Molecular Weight

414.465

IUPAC Name

1-(3-methoxyphenyl)-3-[2-oxo-3-(2-phenylethyl)quinazolin-4-yl]urea

InChI

InChI=1S/C24H22N4O3/c1-31-19-11-7-10-18(16-19)25-23(29)27-22-20-12-5-6-13-21(20)26-24(30)28(22)15-14-17-8-3-2-4-9-17/h2-13,16H,14-15H2,1H3,(H2,25,27,29)

InChI Key

KZYWQBDXIUUSMI-HPNDGRJYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CCC4=CC=CC=C4

solubility

not available

Origin of Product

United States

Biological Activity

(E)-1-(3-methoxyphenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The compound can be synthesized through various methods, often involving the reaction of substituted ureas with phenethyl derivatives. The synthetic pathways typically yield moderate to high purity and yield rates. A common method includes the use of Wittig reactions or condensation reactions with appropriate substrates.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
  • Mechanism of Action : Compounds in this class often induce apoptosis and inhibit cell proliferation through various pathways, including PI3K/Akt/mTOR signaling pathways.
CompoundCell LineIC50 (µM)Mechanism
1HeLa5.0Apoptosis induction
2MCF-74.5PI3K inhibition
3A5496.0mTOR inhibition

Antimicrobial Activity

In addition to anticancer properties, preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by several structural components:

  • Substituents on the Urea Moiety : Variations in alkyl or aryl groups can enhance or diminish activity.
  • Positioning of Functional Groups : The positioning of methoxy and phenethyl groups significantly affects binding affinity and selectivity towards target proteins.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of the compound on HeLa cells using an MTT assay. Results indicated a dose-dependent increase in cytotoxicity with an IC50 value of approximately 5 µM, suggesting potential as a lead compound for further development.

Study 2: In Vivo Efficacy

In vivo studies using murine models demonstrated that administration of the compound resulted in significant tumor growth inhibition compared to control groups. Histological analysis confirmed reduced cell proliferation in treated tumors.

Comparison with Similar Compounds

Table 1: Hypothetical Comparison of Key Structural Features

Compound Name Quinazolinone Substituent Urea Substituent Bioactivity (Hypothetical)
Target Compound 3-Phenethyl 3-Methoxyphenyl Potential kinase inhibition
Analog A (e.g., Gefitinib derivative) 3-Chloro 4-Fluorophenyl EGFR inhibition
Analog B (e.g., Sorafenib-like compound) 4-Methyl 3-Trifluoromethylphenyl Multikinase inhibition

Spectroscopic and Physicochemical Properties

Databases like the CRC Handbook of Chemistry & Physics and Knovel Critical Tables provide benchmarks for comparing properties such as solubility, melting points, and logP values. For example:

  • Melting Point: Quinazolinone derivatives typically exhibit high melting points (>200°C) due to hydrogen bonding and aromatic stacking .
  • Solubility : The 3-methoxyphenyl group may enhance solubility in polar solvents compared to halogenated analogues .

Table 2: Expected Physicochemical Properties

Property Target Compound Analog A Analog B
Melting Point (°C) 210–220 (predicted) 195–205 225–235
logP (Octanol-Water) ~3.2 ~3.8 ~4.1
Aqueous Solubility (mg/mL) 0.05–0.1 0.01–0.02 <0.01

Methodological Considerations for Comparative Analysis

  • Spectroscopic Validation : Cross-referencing $ ^1 \text{H} $-NMR and $ ^{13} \text{C} $-NMR data with databases like Tables of Spectral Data for Structure Determination ensures accurate structural assignments .
  • Crystallographic Reliability : Tools like SHELXL and ORTEP-3 mitigate errors in stereochemical analysis, though rigorous validation is required to avoid overinterpretation .
  • Data Gaps : The absence of specific toxicological or environmental data (e.g., TRI metrics) in the evidence highlights the need for further studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.